3-Acetyl-5-(decyloxy)-4,5-dimethyl-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-5-(decyloxy)-4,5-dimethyl-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic compound with a unique structure that includes an acetyl group, a decyloxy group, and a pyrrolone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-(decyloxy)-4,5-dimethyl-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps. One common method includes the acetylation of a precursor compound, followed by the introduction of the decyloxy group. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product. For example, the Fries rearrangement is a key step in the synthesis of similar compounds, involving the use of boron trifluoride-diethyl ether as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetyl-5-(decyloxy)-4,5-dimethyl-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the acetyl group to an alcohol or other functional groups.
Substitution: This reaction can replace the decyloxy group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-5-(decyloxy)-4,5-dimethyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Acetyl-5-(decyloxy)-4,5-dimethyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other acetylated pyrrolone derivatives and oxadiazoline derivatives. These compounds share structural similarities but may differ in their functional groups and substituents .
Uniqueness
3-Acetyl-5-(decyloxy)-4,5-dimethyl-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its decyloxy group, in particular, may enhance its lipophilicity and membrane permeability, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
132560-95-3 |
---|---|
Molekularformel |
C18H31NO3 |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
3-acetyl-5-decoxy-4,5-dimethyl-1H-pyrrol-2-one |
InChI |
InChI=1S/C18H31NO3/c1-5-6-7-8-9-10-11-12-13-22-18(4)14(2)16(15(3)20)17(21)19-18/h5-13H2,1-4H3,(H,19,21) |
InChI-Schlüssel |
NWGLDAHYGCELJI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC1(C(=C(C(=O)N1)C(=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.